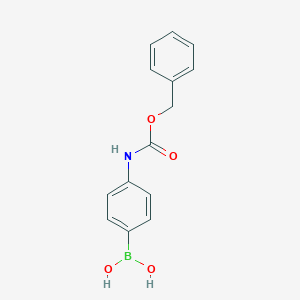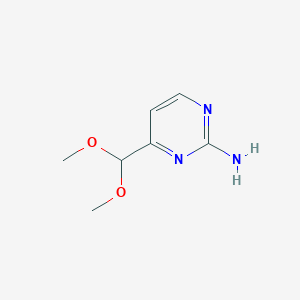
4-(Dimethoxymethyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(Dimethoxymethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 165807-05-6 . It has a molecular weight of 169.18 and a linear formula of C7H11N3O2 .
Molecular Structure Analysis
The molecular structure of 4-(Dimethoxymethyl)pyrimidin-2-amine consists of a pyrimidine ring with a dimethoxymethyl group attached . The molecular formula is C7H11N3O2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Dimethoxymethyl)pyrimidin-2-amine are not available, pyrimidines in general are known to participate in a variety of chemical reactions . These include oxidative annulation, three-component coupling reactions, and multicomponent synthesis .Physical And Chemical Properties Analysis
4-(Dimethoxymethyl)pyrimidin-2-amine is a solid compound .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“4-(Dimethoxymethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 165807-05-6 and a molecular weight of 169.18 . It is a solid substance with a linear formula of C7H11N3O2 .
Anti-Inflammatory Applications
Pyrimidines, including “4-(Dimethoxymethyl)pyrimidin-2-amine”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Cancer Treatment
The pyrimidin-2-amine scaffold, which “4-(Dimethoxymethyl)pyrimidin-2-amine” contains, has been identified as having potential in the development of potent and selective CDK2 inhibitors for the treatment of cancer .
Antioxidant Effects
Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . This suggests that “4-(Dimethoxymethyl)pyrimidin-2-amine” could potentially be used in research related to oxidative stress and related conditions.
Antibacterial and Antiviral Applications
Pyrimidines have been found to have antibacterial and antiviral effects . This suggests that “4-(Dimethoxymethyl)pyrimidin-2-amine” could potentially be used in the development of new antibacterial and antiviral drugs.
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral effects, pyrimidines also display antifungal and antituberculosis effects . This suggests potential applications of “4-(Dimethoxymethyl)pyrimidin-2-amine” in the treatment of fungal infections and tuberculosis.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-(Dimethoxymethyl)pyrimidin-2-amine are not available, pyrimidines in general have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .
Wirkmechanismus
Target of Action
The primary target of 4-(Dimethoxymethyl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Pharmacokinetics
One of the compounds in the same study as 4-(dimethoxymethyl)pyrimidin-2-amine, compound 8h, exhibited good plasma stability (t1/2 > 2891 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties are generally desirable for a drug candidate as they can enhance bioavailability and reduce potential side effects.
Result of Action
In the same study, compound 8h, which also targets PLK4, presented excellent antiproliferative activity against breast cancer cells .
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINWXZQCAIVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406739 | |
| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)pyrimidin-2-amine | |
CAS RN |
165807-05-6 | |
| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165807-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

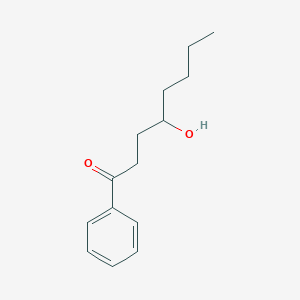
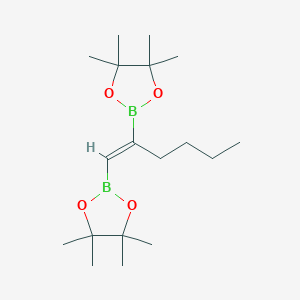
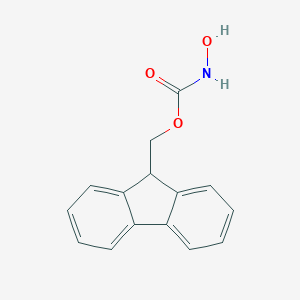



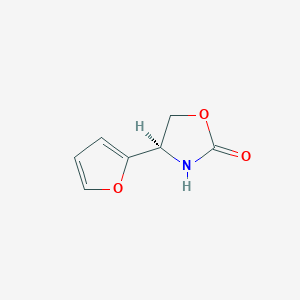
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)


![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

